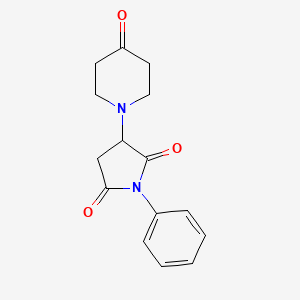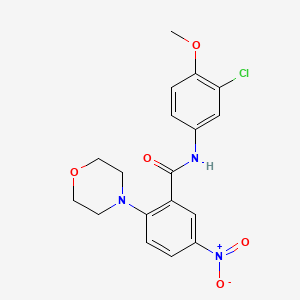
3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione, also known as 4-OPP, is a chemical compound that belongs to the class of pyrrolidinediones. It is a white crystalline powder that is soluble in organic solvents. 4-OPP has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione increases the concentration of acetylcholine in the synaptic cleft, which enhances neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase and butyrylcholinesterase, 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which may protect against oxidative stress and cellular damage. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to determine the efficacy and safety of 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione in this context. Another potential direction is the development of new derivatives of 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione with improved properties and selectivity. Finally, research is needed to further elucidate the biochemical and physiological effects of 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione and its potential applications in other areas of medicine and biology.
Wissenschaftliche Forschungsanwendungen
3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This makes 3-(4-oxo-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-oxopiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-12-6-8-16(9-7-12)13-10-14(19)17(15(13)20)11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMDPVZZMKXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-amino-2-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4229631.png)


![4-ethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4229665.png)
![2-(4-chlorophenoxy)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B4229671.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4229678.png)
![5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4229681.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4229684.png)
![N-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4229695.png)

![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-iodobenzamide](/img/structure/B4229710.png)
![2-[3-isobutyl-1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4229717.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4229726.png)
![N-(4-bromophenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanamide](/img/structure/B4229734.png)